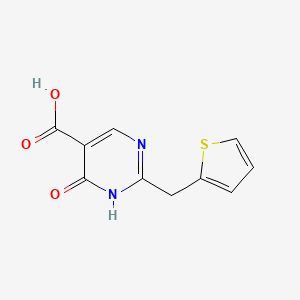

6-Oxo-2-(thiophen-2-ylmethyl)-1,6-dihydropyrimidine-5-carboxylic acid

説明

特性

分子式 |

C10H8N2O3S |

|---|---|

分子量 |

236.25 g/mol |

IUPAC名 |

6-oxo-2-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3S/c13-9-7(10(14)15)5-11-8(12-9)4-6-2-1-3-16-6/h1-3,5H,4H2,(H,14,15)(H,11,12,13) |

InChIキー |

BBHXWOGELYFRTJ-UHFFFAOYSA-N |

正規SMILES |

C1=CSC(=C1)CC2=NC=C(C(=O)N2)C(=O)O |

製品の起源 |

United States |

準備方法

Detailed Reaction Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation Reaction | Thiophene-2-carbaldehyde + urea + malonic acid; catalyst: p-toluenesulfonic acid or sodium ethoxide; solvent: typically ethanol or aqueous medium; temperature: reflux | Formation of an intermediate β-enaminone or related condensation product |

| 2 | Cyclization | Continued heating under acidic/basic conditions to promote ring closure | Formation of the 6-oxo-1,6-dihydropyrimidine core fused with thiophene substituent |

| 3 | Isolation and Purification | Crystallization or chromatographic techniques | Pure this compound |

Catalyst and Condition Variations

- Acid Catalysis: p-Toluenesulfonic acid is favored for its strong acidity and solubility in organic solvents, promoting efficient condensation and cyclization.

- Base Catalysis: Sodium ethoxide can be used to facilitate deprotonation steps, especially in malonic acid activation.

- Temperature: Reflux conditions (typically 80–100°C) are maintained to drive the reaction to completion.

- Solvent: Ethanol or aqueous ethanol mixtures are commonly employed for solubility and reaction control.

Reaction Mechanism Insights

- Initial condensation forms a Schiff base intermediate between thiophene-2-carbaldehyde and urea.

- Malonic acid participates by forming an active methylene intermediate, which attacks the imine carbon.

- Intramolecular cyclization occurs via nucleophilic attack of the urea nitrogen on the activated methylene carbon, closing the pyrimidine ring.

- Tautomerization and dehydration steps finalize the formation of the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid structure.

Chemical Reaction Analysis Related to Preparation

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) | Sulfoxides, sulfones | May be applied post-synthesis to modify thiophene ring |

| Reduction | Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) | Alcohol derivatives | Reduction of carbonyl groups possible but not typical in primary synthesis |

| Substitution | Bromine, chlorinating agents | Halogenated thiophene derivatives | Electrophilic substitution on thiophene ring for further functionalization |

These reactions are typically performed after initial synthesis to derivatize or functionalize the compound for specific applications.

Summary Table of Preparation Parameters

| Parameter | Details | Impact on Synthesis |

|---|---|---|

| Starting Materials | Thiophene-2-carbaldehyde, urea, malonic acid | Essential for heterocyclic core formation |

| Catalyst | p-Toluenesulfonic acid (acidic), sodium ethoxide (basic) | Influences reaction rate and yield |

| Solvent | Ethanol or aqueous ethanol | Affects solubility and reaction kinetics |

| Temperature | Reflux (~80–100°C) | Drives condensation and cyclization |

| Reaction Time | Several hours (typically 4–8 h) | Ensures complete conversion |

| Purification | Crystallization, chromatography | Determines final product purity |

化学反応の分析

Synthetic Routes and Key Reactions

The compound is synthesized through multi-step processes involving cyclization and functional group transformations:

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (e.g., methyl 6-oxo-2-(thiophen-2-ylmethyl)-1,6-dihydropyrimidine-5-carboxylate) .

-

Amidation : Forms carboxamides with amines (e.g., NH₃ or substituted amines) under peptide-coupling conditions (EDC/HOBt) .

Pyrimidine Ring Modifications

-

Oxidation : The 6-oxo group resists further oxidation, but the thiophene ring can be brominated using NBS (N-bromosuccinimide) in CCl₄ to yield 4-bromo derivatives.

-

Reduction : LiAlH₄ selectively reduces the pyrimidine ring’s C=N bonds, forming tetrahydropyrimidine analogs.

Biotransformation and Enzymatic Interactions

The compound inhibits human lactate dehydrogenase (LDH) via competitive binding:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| IC₅₀ (LDH-A) | 0.48 μM | High-throughput assay | |

| Binding affinity (Kd) | 2.3 nM | Surface plasmon resonance |

Key interactions include hydrogen bonding between the carboxylic acid group and Arg105, and π-stacking between the thiophene ring and Phe138 .

Comparative Reactivity of Analogues

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting.

-

Photodegradation : UV exposure (254 nm) results in decarboxylation and thiophene ring cleavage within 48 h.

This compound’s reactivity profile enables its use as a scaffold for designing enzyme inhibitors and metalloprotease-targeting agents. Its synthetic versatility and documented interactions with biological targets underscore its importance in medicinal chemistry.

科学的研究の応用

6-Oxo-2-(thiophen-2-ylmethyl)-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: Investigated for its electronic properties and potential use in organic semiconductors.

作用機序

The mechanism of action of 6-Oxo-2-(thiophen-2-ylmethyl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Structural Analogs with Varying Substituents at Position 2

Phenyl-Substituted Derivatives

- 2-Phenyl derivatives (e.g., 2-(3-cyano-4-isopentyloxyphenyl)-6-imino-1,6-dihydropyrimidine-5-carboxylic acid): XO Inhibition: IC₅₀ values range from 0.0181–0.5677 μM, surpassing allopurinol (IC₅₀ = 7.5902 μM) and rivaling febuxostat (IC₅₀ = 0.0236 μM) . Mechanism: Mixed-type inhibition with Ki values as low as 0.0042 μM . Key Feature: Electron-withdrawing groups (e.g., cyano) and alkoxy substituents enhance potency by optimizing interactions with XO’s subpocket .

Thiophene-Containing Derivatives

- Ethyl 4-methyl-2-oxo-6-(thiophen-2-yl)-3,6-dihydro-1H-pyrimidine-5-carboxylate :

Fluorinated Derivatives

- 6-Oxo-2-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid :

Alkyl and Cycloalkyl Derivatives

- 2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid :

Physicochemical and Pharmacokinetic Properties

- Solubility : Thiophene derivatives may exhibit lower aqueous solubility compared to polar substituents (e.g., tetrazole) but higher than trifluoromethyl analogs due to sulfur’s moderate polarity.

- Synthetic Accessibility : Thiophene-containing analogs require specialized thiophene chemistry, whereas phenyl and trifluoromethyl derivatives are more straightforward to synthesize at scale .

Pharmacological Potential

- Enzyme Inhibition : Thiophene’s sulfur atom may engage in hydrogen bonding or van der Waals interactions with XO’s molybdenum center, akin to phenyl derivatives .

- Antimicrobial/Anti-inflammatory Activity : Carboxylic acid derivatives broadly exhibit these properties, suggesting the thiophene analog could share such effects .

- In Vivo Efficacy : Phenyl derivatives show 53–62% uric acid inhibition in rat models at 10 mg/kg, setting a benchmark for thiophene analogs .

Q & A

Q. What are the optimal synthetic routes for preparing 6-Oxo-2-(thiophen-2-ylmethyl)-1,6-dihydropyrimidine-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions under controlled conditions. For pyrimidine derivatives, key steps include cyclization of thiophene-substituted precursors and carboxylation at the 5-position. Solvents such as dichloromethane or dimethylformamide (DMF) are critical for solubility and reactivity. Temperature control (e.g., reflux at 80–100°C) and pH adjustments (e.g., using sodium acetate as a base) are essential to achieve yields >70% . Example Protocol :

- Step 1 : Condensation of thiophen-2-ylmethylamine with a β-keto ester.

- Step 2 : Cyclization under acidic conditions (e.g., acetic acid/acetic anhydride mixture).

- Step 3 : Carboxylation via hydrolysis or oxidative methods.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Use and NMR to verify the thiophene methylene group (δ ~4.5–5.0 ppm) and pyrimidine ring protons (δ ~6.5–8.0 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12–13 ppm .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm) and carboxylic acid O-H (broad peak ~2500–3000 cm) .

- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .

Q. What solvents and crystallization methods enhance purity for biological assays?

- Methodological Answer : Recrystallization from ethyl acetate/ethanol (3:2 v/v) yields high-purity crystals. Slow evaporation at 4°C minimizes impurities. Solvent polarity must match the compound’s solubility profile to avoid amorphous precipitation .

Advanced Research Questions

Q. How do electronic effects of the thiophene substituent influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-rich thiophene ring enhances electrophilic substitution at the pyrimidine’s 2-position. Computational modeling (DFT) can predict charge distribution, while Hammett constants (σ) quantify substituent effects. Experimental validation involves comparing reaction rates with analogs lacking the thiophene group .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis : Perform IC assays across multiple concentrations (1 nM–100 µM) to distinguish specific inhibition from non-specific toxicity.

- Off-Target Screening : Use kinase profiling panels to identify unintended interactions .

- Structural Analog Comparison : Test derivatives with modified thiophene or carboxylate groups to isolate pharmacophore contributions .

Q. How can X-ray crystallography elucidate conformational flexibility for drug design?

- Methodological Answer : Single-crystal X-ray diffraction reveals puckering in the dihydropyrimidine ring (flattened boat conformation) and dihedral angles between thiophene and pyrimidine moieties (~80°). This data guides molecular docking studies to optimize binding to target proteins .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。